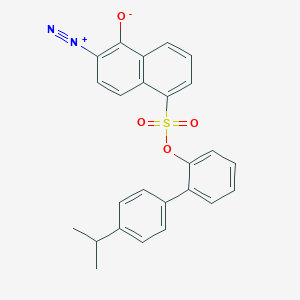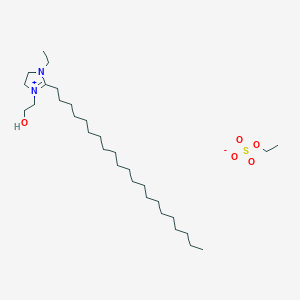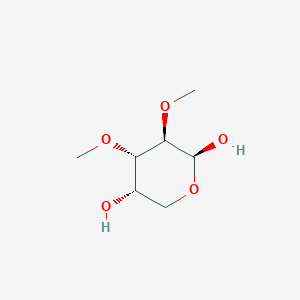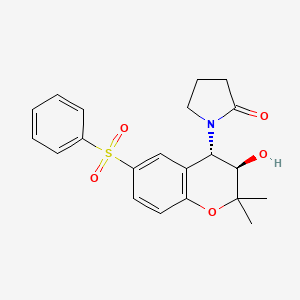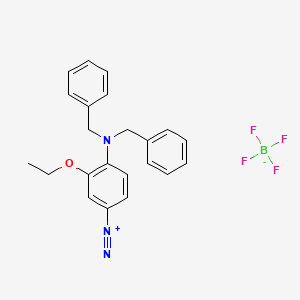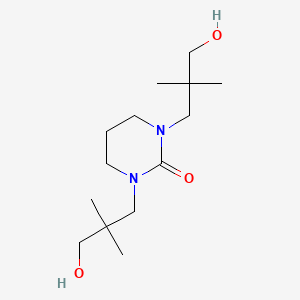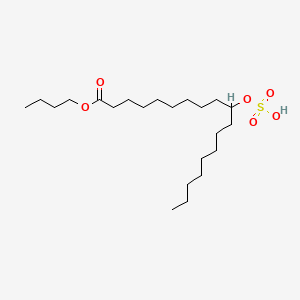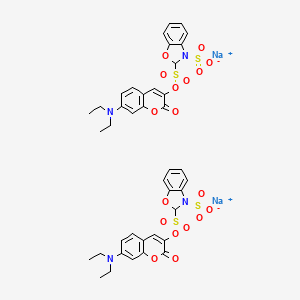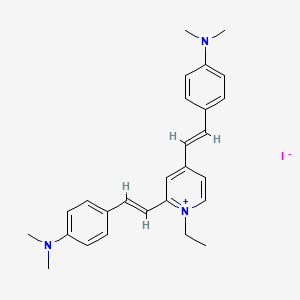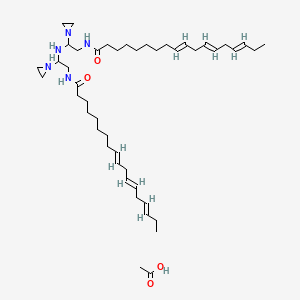
N,N'-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the use of aziridine derivatives and octadeca-9,12,15-trienoic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Aplicaciones Científicas De Investigación
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate include other amide derivatives and compounds with similar functional groups, such as:
- N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)
- N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-enamide)
- N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9-enamide)
Uniqueness
What sets N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate apart from similar compounds is its specific structure, which includes multiple double bonds in the octadeca-9,12,15-trienamide moiety.
Propiedades
Número CAS |
94023-41-3 |
|---|---|
Fórmula molecular |
C46H79N5O4 |
Peso molecular |
766.1 g/mol |
Nombre IUPAC |
acetic acid;(9E,12E,15E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethyl]amino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C44H75N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,41-42,47H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |
Clave InChI |
KTNDFXPDPXIOGH-VZCBAQBXSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCC=CCC=CCC)N1CC1)N2CC2.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


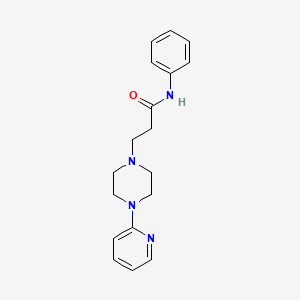
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)


